Stereochemical Differentiation: rel-(1R,3s,5S) Configuration vs. Diastereomer (1R,3r,5S)
The target compound possesses the specific rel-(1R,3s,5S) stereochemistry. A closely related diastereomer is (1R,3r,5S)-bicyclo[3.1.0]hexan-3-amine [1]. The 's' and 'r' descriptors denote a different spatial arrangement of the amine group relative to the cyclopropane ring, leading to distinct 3D molecular shapes. While direct comparative biological or catalytic data between these specific stereoisomers is not publicly available, class-level inference from rigid scaffolds dictates that these configurational differences will result in different molecular recognition profiles in chiral environments (e.g., enzyme active sites) and distinct diastereoselective outcomes in asymmetric reactions .
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | rel-(1R,3s,5S) configuration |
| Comparator Or Baseline | (1R,3r,5S)-bicyclo[3.1.0]hexan-3-amine |
| Quantified Difference | Not applicable; qualitative difference in spatial orientation of amine group |
| Conditions | Not applicable |
Why This Matters
For applications requiring high stereocontrol, such as the synthesis of single-enantiomer drugs or chiral ligands, the correct stereoisomer is non-negotiable; the alternative diastereomer is a distinct chemical entity with different properties.
- [1] Chem-space. (n.d.). (1R,3r,5S)-bicyclo[3.1.0]hexan-3-amine. https://chem-space.com/CSCS00138562632-9B16CF View Source
